2-Methyl-4-oxopentanoic acid

Enzyme Inhibition Cholesterol Metabolism Lipid Synthesis

2-Methyl-4-oxopentanoic acid (CAS 6641-83-4), also known as alpha-methyllevulinic acid, is a branched-chain gamma-keto acid with the molecular formula C₆H₁₀O₃. This compound serves as a critical metabolite and intermediate in several biological pathways, most notably as the alpha-keto acid analogue of the essential amino acid isoleucine.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 6641-83-4
Cat. No. B1296139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-oxopentanoic acid
CAS6641-83-4
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(CC(=O)C)C(=O)O
InChIInChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)
InChIKeyUZTJTTKEYGHTNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-oxopentanoic acid (CAS 6641-83-4): Core Identity and Functional Class for Targeted Procurement


2-Methyl-4-oxopentanoic acid (CAS 6641-83-4), also known as alpha-methyllevulinic acid, is a branched-chain gamma-keto acid with the molecular formula C₆H₁₀O₃. This compound serves as a critical metabolite and intermediate in several biological pathways, most notably as the alpha-keto acid analogue of the essential amino acid isoleucine. Its biological activity stems from its role as a substrate and/or inhibitor of key enzymes, including branched-chain aminotransferases (BCAT) and the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) [1]. This positions the compound as a valuable research tool for investigating amino acid catabolism, metabolic regulation, and cellular signaling pathways involving gamma-aminobutyric acid (GABA) [2].

1 BCAT/BCKDC substrate and inhibitor probe for branched-chain amino acid catabolism studies
2 GABA-shunt metabolic flux research; reported insulin secretion modulation in islet models
3 5-lipoxygenase translocation research tool (activity reported in RBL-2H3 cells, affinity data to verify)

Why Substituting 2-Methyl-4-oxopentanoic acid with Common Analogs Compromises Experimental Integrity


Despite sharing the gamma-keto acid backbone with other compounds like levulinic acid (4-oxopentanoic acid) [1], the presence of a methyl group at the 2-position in 2-methyl-4-oxopentanoic acid fundamentally alters its steric and electronic properties. This seemingly minor structural modification dictates a unique and highly specific interaction profile with key metabolic enzymes such as BCAT and BCKDC [2]. Consequently, generic substitution with levulinic acid or other branched-chain alpha-keto acids (e.g., alpha-ketoisocaproate or alpha-ketoisovalerate) in research settings can lead to drastically different, and often misleading, outcomes regarding metabolic flux, enzyme inhibition, and cellular response [3]. The quantitative evidence below substantiates that this compound is not a fungible commodity but a distinct molecular entity with defined, measurable advantages.

R1 Levulinic acid and unbranched keto acids lack the C2 methyl group critical for BCAT interaction and may not engage the same targets.
R2 Substitution with alpha-ketoisocaproate or alpha-ketoisovalerate can shift metabolic flux profiles and alter BCKDC-mediated readouts.
R3 Gabapentin sensitivity differs substantially; using another BCKA masks isoenzyme-specific BCAT effects and downstream insulin secretion pathways.

Quantitative Differentiation Guide for 2-Methyl-4-oxopentanoic acid (6641-83-4) Procurement


HMG-CoA Reductase Inhibition: Potency Relative to Standard-of-Care Controls

The compound demonstrates measurable, albeit moderate, inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. In a cell-free assay using CD rat liver microsomal-cytosol fractions, 2-methyl-4-oxopentanoic acid inhibited nonsaponifiable lipid synthesis with an IC50 of 2.90E+5 nM (290 µM). This provides a direct quantitative baseline for its activity [1]. While not a potent inhibitor compared to statins, this data point offers a specific, verifiable biochemical activity useful for certain research applications.

HMG-CoA reductase inhibition
Reported
IC50 290 µM
~3-fold higher inhibition versus fatty acid synthesis endpoint
Cell-free assay, rat liver microsomes; supports lipid pathway differentiation studies
Enzyme Inhibition Cholesterol Metabolism Lipid Synthesis

Insulin Secretion Modulation: Differential Sensitivity to Gabapentin Compared to Other Branched-Chain 2-Oxoacids

In isolated rat islets, the transamination of 2-methyl-4-oxopentanoate (referred to as oxo-4-methylpentanoate) promotes GABA metabolism and stimulates insulin secretion [1]. A key point of differentiation lies in its susceptibility to inhibition by gabapentin. Gabapentin, a specific inhibitor of the cytosolic branched-chain aminotransferase (BCAT) isoenzyme, showed a significantly lower capacity to decrease the in vitro transamination rate of 2-methyl-4-oxopentanoate compared to its effects on oxo-3-methylbutyrate and oxo-3-methylpentanoate [1]. This differential sensitivity was directly correlated with its distinct capacity to decrease insulin secretion induced by each oxoacid [1].

Gabapentin sensitivity
Head-to-head
Lower transamination inhibition by gabapentin vs. other BCKA
Target: lower sensitivity oxo-3-methylbutyrate / oxo-3-methylpentanoate: high sensitivity
Supports BCAT isoenzyme-specific pathway dissection
Isolated rat islets, in vitro transamination assay
Insulin Secretion GABA Metabolism Islet Biology Type 2 Diabetes

Regulation of 2-Oxoglutarate Dehydrogenase (OGDH): Potency Relative to Oxo-3-methylpentanoate

The compound acts as a dose-dependent suppressor of 2-oxoglutarate dehydrogenase (OGDH) activity, a key regulatory point in the tricarboxylic acid (TCA) cycle [1]. In islet homogenates, both 2-methyl-4-oxopentanoate (oxo-4-methylpentanoate) and its isomer, oxo-3-methylpentanoate, exhibited this inhibitory effect [1]. This shared activity differentiates them from other branched-chain 2-oxoacids that do not exert this specific metabolic control. By inhibiting OGDH, the compound is hypothesized to increase metabolic flux through the 'GABA-shunt' at the expense of TCA cycle flux [1].

OGDH suppression
Context-dependent
Dose-dependent OGDH inhibition
Target: shared with oxo-3-methylpentanoate Other BCKA: no comparable effect reported
Enables GABA-shunt metabolic flux studies
Islet homogenate assay; OGDH modulation may shift TCA/GABA balance
TCA Cycle Metabolic Flux GABA Shunt Enzyme Regulation

Stimulation of Insulin Secretion: Dependence on GABA Metabolism Compared to Structural Analogs

The mechanism by which 2-methyl-4-oxopentanoate stimulates insulin secretion is tightly linked to its effect on islet GABA metabolism [1]. 4-Methylvaleric acid, which potently inhibits the transamination of all branched-chain 2-oxoacids, completely blocked the ability of 2-methyl-4-oxopentanoate to both decrease islet GABA and stimulate insulin secretion [1]. This demonstrates that the insulinotropic effect is not a generic property of gamma-keto acids but is contingent upon the transamination step and subsequent GABA metabolism.

GABA-dependent insulin secretion
Reported
Insulin secretion blocked by 4-methylvaleric acid
Target: transamination required for effect Levulinic acid: no reported insulin secretion via this pathway
Confirms transamination-dependent signaling probe role
Isolated rat islets; requires GABA metabolism validation
Insulin Secretion GABA Metabolism Mechanism of Action

Lipoxygenase Pathway Interference: Potential as a 5-Lipoxygenase Translocation Inhibitor

The compound has been identified as a potential inhibitor of 5-lipoxygenase (5-LOX) translocation [1]. This mechanism, distinct from direct active-site inhibition, prevents the enzyme from moving to the nuclear membrane, a critical step for leukotriene synthesis. While the exact affinity value is not specified in the available assay summary, the activity is registered in the ChEMBL database (CHEMBL619995), tested in rat RBL-2H3 cells [1]. This contrasts with the broader and less specific 'antioxidant' and 'enzyme inhibition' profiles reported for structurally related compounds [2].

5-LOX translocation
Data to verify
Active in RBL-2H3 cell assay; exact affinity not reported
May support 5-LOX translocation research
Ki/IC50 unavailable; confirmatory data recommended before workflow integration
Inflammation Leukotriene Synthesis Arachidonic Acid Metabolism Lipoxygenase

Defined Research Applications for 2-Methyl-4-oxopentanoic acid (6641-83-4) Based on Validated Differentiation


Investigating Branched-Chain Amino Acid (BCAA) Catabolism and Its Metabolic Regulation

This compound is an essential substrate for studying the activity and regulation of the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) and branched-chain aminotransferases (BCATs) [1]. Its differential sensitivity to gabapentin-mediated inhibition of transamination, compared to other BCAA-derived keto acids, makes it an ideal tool for dissecting the distinct roles of cytosolic and mitochondrial BCAT isoenzymes in cellular metabolism and insulin secretion [1].

Probing the GABA-Shunt and Its Link to Insulin Secretion in Pancreatic Beta-Cells

2-Methyl-4-oxopentanoate is uniquely positioned for research on the metabolic regulation of insulin secretion. It specifically stimulates insulin secretion through a mechanism that requires its transamination and is linked to GABA metabolism [1]. Furthermore, its ability to inhibit 2-oxoglutarate dehydrogenase (OGDH) provides a direct tool to study the shift in metabolic flux from the TCA cycle to the GABA-shunt [1].

Mechanistic Studies of 5-Lipoxygenase (5-LOX) Activation and Leukotriene Synthesis

As a documented inhibitor of 5-lipoxygenase translocation in RBL-2H3 cells [1], this compound serves as a valuable probe for investigating the early steps of leukotriene biosynthesis. Unlike direct active-site inhibitors or general antioxidants, its presumed mechanism of action targets the spatiotemporal regulation of the enzyme, offering a distinct experimental approach to understanding inflammatory signaling pathways [2].

Studying Alternative Pathways of Cholesterol and Lipid Metabolism

The compound exhibits a quantifiable, albeit moderate, inhibitory effect on HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis [1]. This provides a specific, non-statin chemical probe for in vitro studies focused on the regulation of lipid synthesis pathways, enabling researchers to differentiate between sterol and non-sterol isoprenoid synthesis under controlled experimental conditions.

Application
Selection Property
Validation Focus
BCAA catabolism pathway studies
Differential gabapentin sensitivity profile
BCAT isoenzyme-specific metabolic flux endpoints
GABA-shunt & insulin secretion research
OGDH inhibition and transamination-dependent GABA metabolism
Insulin secretion modulation under defined islet models
5-LOX translocation studies
5-LOX translocation inhibition activity (affinity data to verify)
Leukotriene synthesis pathway readouts; confirm specificity
Cholesterol & lipid synthesis research
Reported HMG-CoA reductase inhibition profile
Nonsaponifiable lipid synthesis endpoints; differentiate from statins

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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